5-Fluoro-2H-spiro[1-benzofuran-3,4'-piperidine]hydrochloride
Overview
Description
5-Fluoro-2H-spiro[1-benzofuran-3,4'-piperidine]hydrochloride is a useful research compound. Its molecular formula is C12H15ClFNO and its molecular weight is 243.71. The purity is usually 95%.
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Mechanism of Action
Mode of Action
It is known that benzofuran derivatives exhibit good antimicrobial activity when the substituent on the 4-position contains halogens . This suggests that the fluorine atom in the 5-position of the compound may play a crucial role in its interaction with its targets.
Result of Action
Action Environment
It is known that some compounds should be stored in an inert atmosphere at room temperature , which may also apply to this compound.
Biological Activity
5-Fluoro-2H-spiro[1-benzofuran-3,4'-piperidine]hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : CHClFNO
- Molecular Weight : 239.7 g/mol
- CAS Number : 167484-72-2
Research indicates that compounds within the spiro[1-benzofuran-3,4'-piperidine] class exhibit diverse biological activities. The specific mechanisms of action for this compound include:
-
Anticancer Activity :
- This compound has shown significant cytotoxic effects against various cancer cell lines. For instance, in vitro studies have demonstrated that it induces apoptosis and cell cycle arrest in breast cancer cells, suggesting its potential as an anticancer agent .
- The compound's structure allows it to interact with cellular pathways involved in tumor growth and proliferation.
- Neuroprotective Effects :
- Antimicrobial Properties :
Anticancer Studies
A notable study published in Journal of Organic Chemistry examined the synthesis and biological evaluation of several spiro compounds similar to this compound. The findings indicated:
- Cytotoxicity : The compound exhibited IC values in the low micromolar range against several cancer cell lines.
- Mechanism : It was found to induce apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins .
Neuroprotective Studies
Research published in Molecules explored the neuroprotective effects of benzofuran derivatives. Key findings included:
- Oxidative Stress Reduction : The compound significantly reduced levels of reactive oxygen species (ROS) in neuronal cells.
- Neurotransmitter Modulation : It enhanced the release of acetylcholine, suggesting a mechanism that could be beneficial for cognitive function in neurodegenerative diseases .
Data Table: Biological Activities Summary
Properties
IUPAC Name |
5-fluorospiro[2H-1-benzofuran-3,4'-piperidine];hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO.ClH/c13-9-1-2-11-10(7-9)12(8-15-11)3-5-14-6-4-12;/h1-2,7,14H,3-6,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBBHWDUTYCQQOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12COC3=C2C=C(C=C3)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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